molecular formula C22H36Cl2Ru2S2 B3116401 Dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III) CAS No. 216064-20-9

Dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III)

Cat. No. B3116401
M. Wt: 637.7 g/mol
InChI Key: RCQUZUBSLIUHRF-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular weight of this compound is 637.7 g/mol. The exact molecular structure would require more specific information or a detailed analysis which is not available from the current resources.


Physical And Chemical Properties Analysis

This compound has a theoretical solubility in H2O of 639.973331 .

Scientific Research Applications

Catalyst Precursor for Enantioselective Hydrogenation

The complex Dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III) and related compounds have been studied for their potential as precursors in the synthesis of efficient enantioselective hydrogenation catalysts. These compounds, through various reactions, can transform into bis(η5-dienyl)ruthenium(II) compounds, which have shown high yields and effectiveness in catalyzing enantioselective hydrogenation processes (Bauer et al., 2000).

Formation of Unique Diruthenium Complexes

Research has shown that the oxidation of certain ethynes can lead to the formation of unprecedented mu 2-eta 6:eta 6-bis(cyclopentadienylidene)ethene diruthenium complexes. These findings indicate the complex's ability to undergo significant structural rearrangements, leading to novel diruthenium complexes with unique properties (Sato & Watanabe, 2002).

Catalysis of Arylalkynes Dimerization

A commercially available diruthenium complex, similar in structure to Dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III), has been demonstrated to catalyze the dimerization of aromatic alkynes, forming (E)-1,4-diarylbut-1-ene-3-yne derivatives. This process is notable for its high stereoselectivity and does not require additives, highlighting the potential of diruthenium complexes in organic synthesis (Bassetti et al., 2007).

Mixed-Valent Intermediates Involvement

The investigation into diruthenium(II) complexes has revealed the formation of ligand radical-bridged RuIIRuII complexes and mixed-valent species containing RuI(4d7) through various reduction processes. These findings underscore the complex's role in forming mixed-valent intermediates, which are crucial in understanding electron transfer processes in organometallic chemistry (Sarkar et al., 2004).

Safety And Hazards

This compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) according to the Globally Harmonized System (GHS) . It’s recommended to avoid contact with skin, eyes, and clothing, and to use protective equipment when handling this compound .

properties

InChI

InChI=1S/2C10H15.2CH4S.2ClH.2Ru/c2*1-6-7(2)9(4)10(5)8(6)3;2*1-2;;;;/h2*1-5H3;2*2H,1H3;2*1H;;/q;;;;;;2*+2/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQUZUBSLIUHRF-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.C[S-].C[S-].Cl[Ru+].Cl[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36Cl2Ru2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11365704

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III)
Reactant of Route 2
Dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III)
Reactant of Route 3
Dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III)
Reactant of Route 4
Dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III)
Reactant of Route 5
Dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III)
Reactant of Route 6
Dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.